molecular formula C10H10N6S B1270546 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol CAS No. 791806-33-2

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270546
CAS No.: 791806-33-2
M. Wt: 246.29 g/mol
InChI Key: ZBTHQOODFXDNOF-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both benzimidazole and triazole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings .

Mechanism of Action

The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The presence of the benzimidazole and triazole rings allows for strong binding interactions with various biological targets, while the thiol group can form covalent bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol is unique due to the combination of benzimidazole and triazole moieties in a single molecule, which enhances its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

4-amino-3-(benzimidazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6S/c11-16-9(13-14-10(16)17)5-15-6-12-7-3-1-2-4-8(7)15/h1-4,6H,5,11H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTHQOODFXDNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357259
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791806-33-2
Record name STK848891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
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5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol

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